4-[(1-Naphthyloxy)methyl]piperidine 4-[(1-Naphthyloxy)methyl]piperidine
Brand Name: Vulcanchem
CAS No.: 858934-68-6
VCID: VC2407980
InChI: InChI=1S/C16H19NO/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13/h1-7,13,17H,8-12H2
SMILES: C1CNCCC1COC2=CC=CC3=CC=CC=C32
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol

4-[(1-Naphthyloxy)methyl]piperidine

CAS No.: 858934-68-6

Cat. No.: VC2407980

Molecular Formula: C16H19NO

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

4-[(1-Naphthyloxy)methyl]piperidine - 858934-68-6

Specification

CAS No. 858934-68-6
Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
IUPAC Name 4-(naphthalen-1-yloxymethyl)piperidine
Standard InChI InChI=1S/C16H19NO/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13/h1-7,13,17H,8-12H2
Standard InChI Key DZLIUBRSCXZJIL-UHFFFAOYSA-N
SMILES C1CNCCC1COC2=CC=CC3=CC=CC=C32
Canonical SMILES C1CNCCC1COC2=CC=CC3=CC=CC=C32

Introduction

Chemical Structure and Properties

Molecular Identity and Classification

4-[(1-Naphthyloxy)methyl]piperidine belongs to the broader family of substituted piperidines with aryloxy moieties. The compound features a central piperidine ring with a methyl linker connecting to a naphthyloxy group at the 1-position of naphthalene. This structural arrangement differentiates it from similar compounds such as 4-[(2-Naphthyloxy)methyl]piperidine, which has been documented in chemical databases .

Physicochemical Properties

Based on structural analysis and comparison with the 2-naphthyloxy isomer, the following properties can be estimated:

PropertyValueMethod of Determination
Molecular FormulaC₁₆H₁₉NOCalculated from structure
Molecular Weight241.33 g/molCalculated from molecular formula
Physical StateSolid at room temperaturePredicted based on similar compounds
SolubilitySoluble in organic solvents; limited water solubilityPredicted based on structural features
LogP~3.5-4.0Estimated based on similar structures
pKa~9.5-10.0 (piperidine nitrogen)Predicted based on similar piperidine structures

The compound's piperidine nitrogen provides a basic site, suggesting potential salt formation capabilities that may enhance its pharmaceutical applications and solubility profiles in various pH environments.

Synthetic Approaches

General Synthetic Pathways

Synthesis of 4-[(1-Naphthyloxy)methyl]piperidine likely follows similar pathways to those documented for related compounds. Based on synthetic methodologies for similar structures, the following approaches may be viable:

Mitsunobu Reaction Pathway

A common synthetic route for similar compounds employs the Mitsunobu reaction between 4-(hydroxymethyl)piperidine derivatives and 1-naphthol. This approach has been documented for related compounds as evidenced in patent literature . The reaction typically proceeds as follows:

  • Reaction of 4-(hydroxymethyl)piperidine (often protected as a carbamate) with 1-naphthol

  • Utilization of triphenylphosphine and diethyl azodicarboxylate (DEAD) as coupling agents

  • Subsequent deprotection to yield the target compound

The reaction can be represented as:

4-(hydroxymethyl)piperidine derivative + 1-naphthol → 4-[(1-Naphthyloxy)methyl]piperidine

This methodology has shown efficacy in producing related compounds with yields typically ranging from 50-70% .

Alternative Synthetic Approaches

Alternative approaches might involve:

  • Nucleophilic substitution reactions using alkoxide formation

  • Williamson ether synthesis variants

  • Coupling reactions mediated by various catalysts

Patent literature documents NaH-mediated coupling reactions for similar compounds, where sodium hydride suspensions in DMSO facilitate the reaction between hydroxymethyl piperidine derivatives and aryl halides .

Structural Analogs and Comparative Analysis

Comparison with Related Compounds

The structural relationship between 4-[(1-Naphthyloxy)methyl]piperidine and its analogs provides valuable insights:

CompoundStructural DifferencePotential Impact on Activity
4-[(2-Naphthyloxy)methyl]piperidineNaphthyloxy attachment at 2-positionDifferent spatial arrangement may alter receptor binding profile
4-[(4-chlorophenyl)(1-naphthyloxy)]methyl-piperidineAdditional 4-chlorophenyl groupEnhanced lipophilicity and potential chloro-specific interactions
4-[(6-Bromo-2-naphthyl)oxy]piperidineBromine at 6-position and attachment directly to piperidineAltered electronic distribution and absence of methyl linker

The positional isomerism between 1-naphthyloxy and 2-naphthyloxy derivatives is particularly noteworthy, as it can significantly impact the three-dimensional arrangement of the molecule and consequently its interaction with biological targets.

Compound ClassBiological TargetObserved ActivityRelevance to 4-[(1-Naphthyloxy)methyl]piperidine
4-substituted piperidinesVarious CNS receptorsNeuropsychiatric applicationsDirect structural class relationship
Naphthalene-containing compoundsAntimicrobial targetsPotential antimicrobial propertiesContains naphthalene moiety
AryloxypiperidinesMonoamine transportersNeurotransmitter modulationSimilar core structure

Analytical Considerations

Identification Methods

For the identification and characterization of 4-[(1-Naphthyloxy)methyl]piperidine, several analytical techniques would be appropriate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H-NMR would display characteristic signals for the piperidine ring protons, methylene bridge, and aromatic protons of the naphthalene system

    • ¹³C-NMR would confirm the carbon framework

  • Mass Spectrometry

    • Expected molecular ion peak at m/z 241 corresponding to the molecular weight

    • Fragmentation pattern likely showing characteristic loss of the piperidine or naphthyloxy groups

  • Infrared Spectroscopy

    • Characteristic bands for C-O-C ether linkage (typically 1050-1150 cm⁻¹)

    • N-H stretching from the piperidine moiety

Chromatographic Analysis

Chromatographic methods for isolation and purification would likely include:

  • High-Performance Liquid Chromatography (HPLC)

    • Reverse-phase conditions using C18 columns

    • Mobile phases consisting of acetonitrile/water with appropriate buffers

  • Thin-Layer Chromatography (TLC)

    • Silica gel stationary phase

    • Mobile phases such as dichloromethane/methanol mixtures with ammonia

Research Applications and Future Directions

Future Research Directions

Several promising research avenues could be pursued with this compound:

  • Comprehensive biological screening to identify specific receptor affinities

  • Synthesis of derivative libraries to establish detailed structure-activity relationships

  • Investigation of potential applications in neuropsychiatric disorders based on the piperidine moiety

  • Exploration of antimicrobial properties suggested by the naphthyl component

Synthesis Optimization

Future work could focus on optimizing synthesis through:

  • Developing green chemistry approaches with reduced environmental impact

  • Exploring stereoselective synthesis methods if chirality is introduced through substitution

  • Scaling up production for broader research applications

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